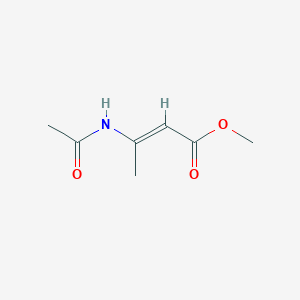

Methyl 3-acetamidobut-2-enoate

Description

Methyl 3-acetamidobut-2-enoate is an α,β-unsaturated ester featuring an acetamide substituent at the β-position. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for calcium channel blockers like nifedipine . Its planar molecular geometry (Fig. 1 in ) facilitates intramolecular N–H⋯O hydrogen bonding, which stabilizes the enamine system and influences reactivity . Synthetically, it can be derived from methyl acetoacetate via condensation with ammonium acetate and subsequent acetylation, as inferred from analogous methods for Methyl 3-aminobut-2-enoate .

Properties

IUPAC Name |

methyl (E)-3-acetamidobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(8-6(2)9)4-7(10)11-3/h4H,1-3H3,(H,8,9)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHSHKSQRPIMMV-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamidobut-2-enoate can be synthesized through several methods. One common approach involves the condensation of acetoacetic ester with acetamide in the presence of a base, followed by esterification. The reaction typically proceeds under mild conditions, with the use of catalysts such as diphenylammonium triflate to enhance the yield and efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamidobut-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of methyl 3-acetamidobut-2-enoate often involves the acylation of 3-aminocrotonate derivatives. For instance, a systematic study indicated that using strong acylating agents like benzotriazole can enhance the yield of the desired product . The reaction conditions typically involve solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Yield and Reaction Conditions

| Reaction | Yield | Conditions |

|---|---|---|

| Acylation with benzotriazole | 39% | CH2Cl2, room temperature |

| Reaction with trimethylaluminium | 32% | CH2Cl2, stirred at room temperature for 11 hours |

| Synthesis via chiral bisphosphorus ligands | High | Specific catalytic conditions for enantioselectivity |

Applications in Medicinal Chemistry

This compound has been explored for its potential in developing small molecule inhibitors. For example, it has been studied as a precursor in synthesizing compounds that inhibit the ghrelin O-acyltransferase (GOAT), which is involved in metabolic regulation . This application highlights its significance in addressing obesity and metabolic disorders.

Case Study: Ghrelin O-Acyltransferase Inhibition

A detailed study demonstrated that derivatives of this compound exhibited potent inhibitory activity against GOAT. The research indicated that these compounds could modulate ghrelin signaling pathways, presenting a novel approach to treating metabolic diseases .

Chiral Resolution and Catalysis

The compound has also been utilized in asymmetric synthesis through chiral bisphosphorus ligands. Research shows that these ligands facilitate high enantioselectivity during hydrogenation reactions involving this compound, making it valuable for synthesizing chiral pharmaceuticals .

Mechanism of Action

The mechanism of action of methyl 3-acetamidobut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Enamine System

- Methyl 3-Aminobut-2-enoate: The absence of an acetyl group reduces steric hindrance and alters hydrogen-bonding capacity. Its shorter C–N bond (1.315 Å vs. typical 1.335 Å for C–N single bonds) suggests resonance stabilization, enhancing planarity .

- The benzoyl group also introduces π-π stacking interactions, absent in the acetamido derivative .

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 3-acetamidobut-2-enoate) typically exhibit higher volatility and lower hydrophobicity compared to ethyl esters (Table 3 in ). This impacts solubility in organic solvents and reaction kinetics in nucleophilic acyl substitutions .

Cyclization Reactivity

- This compound: The acetamido group’s electron-withdrawing nature may accelerate cyclization under acidic conditions (e.g., polyphosphoric acid, PPA) compared to benzoylated analogs. For example, heating with PPA at 130–140°C for 50 minutes yields heterocycles like oxazoloquinolines (), whereas bulkier substituents require longer reaction times (up to 2.5 hours) .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

Biological Activity

Methyl 3-acetamidobut-2-enoate, a compound with the molecular formula and a molecular weight of 157.17 g/mol, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 157.17 g/mol

- CAS Number : 72569-97-2

The compound is characterized by its acetamido group attached to a but-2-enoate structure, which influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This was assessed using ELISA assays to measure levels of TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

The reduction in cytokine levels indicates its potential utility in treating inflammatory diseases.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by hydrogen peroxide.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 32 μg/mL.

Case Study 2: Inflammation Model

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in paw edema compared to the control group, suggesting its anti-inflammatory potential.

The biological activity of this compound is likely attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. Preliminary studies indicate that it may inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.

Q & A

Q. How can spectroscopic (NMR, IR) and crystallographic data be combined to resolve tautomeric equilibria in solution vs. solid state?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.